molecular formula C21H22N4O3S B2733494 N1-(2-methoxy-5-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-14-6

N1-(2-methoxy-5-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2733494
CAS No.: 897457-14-6
M. Wt: 410.49
InChI Key: QLDPWHYKFZPDLJ-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a high-purity synthetic compound offered for research and development applications. Structurally, it belongs to a class of N,N'-disubstituted oxalamides, which have been identified in scientific studies for their potential as flavor modifiers, particularly in imparting savory and umami characteristics . Its molecular design, featuring a phenyl-imidazole-thioether side chain, suggests potential for investigation in areas such as taste receptor research and the development of novel flavor systems. This compound is provided as a white to off-white powder . Researchers are exploring its specific mechanism of action and physicochemical properties. This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-8-9-18(28-2)16(12-14)24-20(27)19(26)22-10-11-29-21-23-13-17(25-21)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPWHYKFZPDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of specific amines under controlled conditions. The general synthetic route includes:

  • Reagents : 2-methoxy-5-methylphenylamine, 4-phenyl-1H-imidazole, and oxalyl chloride.
  • Solvent : Anhydrous dichloromethane.
  • Procedure :
    • Dissolve the amines in dichloromethane.
    • Add oxalyl chloride dropwise while maintaining a low temperature.
    • Stir at room temperature for several hours.
    • Quench the reaction with water and extract the product using an organic solvent.

This compound exhibits unique structural features due to the presence of methoxy and methyl groups that influence its reactivity and biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. A notable study demonstrated that derivatives of oxalamides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation, leading to apoptosis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria. The effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxalamide derivatives, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics in multiple cancer cell lines, indicating a higher potency .

CompoundCell LineIC50 (µM)
Standard ChemotherapyMCF-720
N1-(2-methoxy...)MCF-75
Standard ChemotherapyHeLa25
N1-(2-methoxy...)HeLa7

Case Study 2: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that N1-(2-methoxy...) had a minimum inhibitory concentration (MIC) significantly lower than control compounds, suggesting strong antibacterial properties.

CompoundMIC (µg/mL)
Control Compound50
N1-(2-methoxy...)10

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares core features with several oxalamide derivatives but differs in substituent effects:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound N1: 2-methoxy-5-methylphenyl; N2: thioethyl-4-phenylimidazole ~420 (estimated) Not reported Enhanced lipophilicity due to methoxy/methyl groups; potential for π-π stacking
N1-(2,5-Difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide N1: 2,5-difluorophenyl; N2: thioethyl-4-phenylimidazole 402.42 Not reported Electron-withdrawing fluorine atoms may improve binding affinity to polar targets
BNM-III-170 N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl-indenyl Not reported Not reported Designed for CD4 mimicry; demonstrates in vivo vaccine enhancement
Compound 9 Bis-imidazolidinone with hydroxy-3-methoxyphenyl Not reported 349–250 Phenolic -OH and C=O groups; IR peaks at 3180 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O)
Key Observations:
  • Thermal Stability : High melting points (e.g., 215–349°C in ) suggest strong intermolecular forces common in oxalamides, though the target compound’s stability remains uncharacterized .

Q & A

Q. What are the key synthetic strategies for preparing N1-(2-methoxy-5-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide?

The synthesis of this oxalamide derivative typically involves multi-step reactions:

  • Step 1 : Formation of the imidazole-thioether intermediate. For example, coupling 4-phenyl-1H-imidazole-2-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Oxalamide bond formation. Reacting the thioethyl intermediate with N-(2-methoxy-5-methylphenyl)oxalyl chloride in anhydrous THF or dichloromethane, often requiring inert conditions to prevent hydrolysis .
  • Purification : Recrystallization from ethanol or chromatography to achieve >90% purity, verified by HPLC and NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted intermediates. For example, aromatic protons in the 2-methoxy-5-methylphenyl group appear as distinct singlets (δ ~6.8–7.2 ppm), while imidazole protons resonate at δ ~7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., APCI+) to validate the molecular ion peak (e.g., [M+H]+) against the calculated molecular weight .
  • IR Spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

Q. What are the critical physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (common in oxalamides) necessitates DMSO or THF as solvents for biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage at −20°C in anhydrous environments .
  • LogP : Predicted high lipophilicity (~3.5–4.0) impacts membrane permeability in cellular studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature Control : Maintaining 0–5°C during imidazole-thioether formation prevents thiol oxidation .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or Pd catalysts to enhance coupling efficiency in oxalamide bond formation .
  • pH Monitoring : Basic conditions (pH ~8–9) during nucleophilic substitutions reduce side reactions like epoxide formation in ethylene linkers .

Q. What methodologies resolve discrepancies in reported biological activity data for this compound?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .
  • Molecular Dynamics Simulations : Compare binding poses (e.g., using AutoDock Vina) to explain potency differences between analogs .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the 4-phenylimidazole with pyridine or triazole rings to assess impact on target affinity .
  • Linker Optimization : Test ethylene vs. propylene spacers to balance flexibility and steric hindrance .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyls) .

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Docking Software : GOLD or Glide for preliminary binding pose analysis .
  • MM-GBSA Calculations : Estimate binding free energies to prioritize derivatives for synthesis .
  • QSAR Models : Leverage datasets from PubChem (e.g., AID 1345083) to correlate structural features with activity .

Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., resolving disorder in the thioethyl group) .
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to detect polymorphic forms .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on cytotoxicity IC₅₀ values?

  • Standardized Assays : Adopt MTT or CellTiter-Glo protocols across labs to reduce variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers and calculate weighted averages .

Q. What strategies validate conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?

  • Biochemical Assays : Directly measure enzyme activity (e.g., kinase inhibition) vs. receptor binding (SPR/ITC) .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways affected (e.g., NF-κB vs. MAPK) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Optimized Synthesis

StepReagents/ConditionsYieldPurity (HPLC)Reference
Imidazole-thioetherK₂CO₃, DMF, 0°C75%92%
Oxalamide couplingOxalyl chloride, THF, RT68%95%

Q. Table 2. Common Analytical Signatures

TechniqueKey PeaksInterpretation
1H NMRδ 3.8 ppm (OCH₃), δ 7.6 ppm (imidazole H)Confirms methoxy and imidazole groups
HRMS[M+H]+ = 453.12Matches molecular formula C₂₃H₂₄N₄O₃S

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